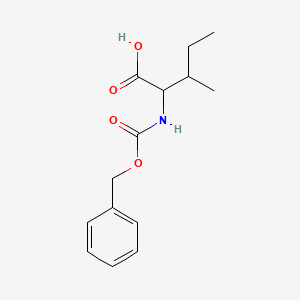

Monomethyl auristatin E intermediate-3

Description

Overview of Dolastatin Derivatives and Auristatin Chemical Structures

The auristatins are a class of potent antimitotic agents that have garnered significant attention in medicinal chemistry, primarily for their use as cytotoxic payloads in antibody-drug conjugates (ADCs). These synthetic compounds are structurally analogous to dolastatin 10, a natural product first isolated from the marine sea hare Dolabella auricularia. creative-biolabs.comnih.gov Dolastatin 10 itself exhibited powerful antitumor properties but was challenging to source in large quantities, prompting the development of fully synthetic derivatives. nih.govpharmacognosy.us

The chemical structure of dolastatin 10 is a unique pentapeptide-like chain containing several unusual amino acid subunits. nih.govresearchgate.net From the N-terminus to the C-terminus, these subunits are dolavaline (Dov), valine (Val), dolaisoleuine (Dil), dolaproine (Dap), and dolaphenine (Doe). nih.govacs.org The synthetic auristatins, such as the prominent Monomethyl Auristatin E (MMAE), retain the core peptide backbone of dolastatin 10 but feature key modifications, particularly at the N- and C-termini, to modulate activity and provide points for linker attachment. nih.govresearchgate.net MMAE, for example, is technically a desmethyl-auristatin E and contains an N-methyl-L-valyl-N-[(1S,2R)-4-.....]-N-methyl-L-valinamide structure, which differs from the terminal groups of dolastatin 10. wikipedia.orgchemspider.com

| Subunit Position | Dolastatin 10 | Monomethyl Auristatin E (MMAE) |

| P1 (N-terminus) | Dolavaline (Dov) | N-Methyl Valine |

| P2 | Valine (Val) | Valine (Val) |

| P3 | Dolaisoleuine (Dil) | Dolaisoleuine (Dil) |

| P4 | Dolaproine (Dap) | Dolaproine (Dap) |

| P5 (C-terminus) | Dolaphenine (Doe) | Norephedrine (B3415761) derivative |

Monomethyl Auristatin E (MMAE) as a Prominent Payload Scaffold

Monomethyl Auristatin E (MMAE) has emerged as one of the most widely utilized cytotoxic payloads in the development of ADCs. researchgate.netmdpi.com Its prominence is due to its exceptionally high potency as an antimitotic agent. wikipedia.orgadcreview.com MMAE functions by inhibiting cell division through the disruption of microtubule polymerization. creative-biolabs.combiochempeg.com This potent mechanism makes it an ideal "warhead" for ADCs, where a monoclonal antibody guides the toxin directly to cancer cells, thereby minimizing systemic exposure. wikipedia.orgadcreview.com

The chemical properties of MMAE are well-suited for its role as a payload. It is a highly stable molecule that shows little degradation in plasma. creative-biolabs.combiochempeg.com In a typical ADC construct, MMAE is attached to the antibody via a specialized linker. This linker is designed to be stable in the bloodstream but is cleaved by enzymes, such as cathepsin, that are present within the target cancer cell. wikipedia.org Upon entering the cell and subsequent cleavage of the linker, the free MMAE is released, where it can then exert its powerful cell-killing effect. wikipedia.orgacs.org The potency of MMAE is remarkable, with studies showing it to be 100 to 1000 times more potent than traditional chemotherapy drugs like doxorubicin. adcreview.com This extreme cytotoxicity is precisely why it is unsuitable as a standalone drug and requires the targeting specificity of an antibody. wikipedia.org

Role of Synthetic Intermediates in Complex Peptide Synthesis

The chemical synthesis of complex molecules like auristatins is a multi-step process that relies heavily on the strategic use of synthetic intermediates. thermofisher.com Peptides are assembled in a precise, stepwise fashion, adding one amino acid at a time. thermofisher.comwikipedia.org To prevent unwanted side reactions, reactive groups on the amino acids are temporarily masked with protecting groups, which are removed at specific stages. wikipedia.org

This process, whether conducted in solution (liquid-phase peptide synthesis) or on a solid support (solid-phase peptide synthesis, SPPS), is fundamentally modular. wikipedia.orgbachem.com The total synthesis is broken down into a series of manageable reactions, where stable, purifiable intermediates are formed at each key step. bachem.comacs.org There are several advantages to this approach:

Purity Control : Isolating and purifying intermediates at various stages ensures that impurities and byproducts from one reaction are not carried over to the next, which is critical for the purity of the final product. bachem.com

Process Optimization : A modular approach allows for the optimization of individual reaction steps. If a particular coupling or deprotection step is low-yielding, it can be addressed without altering the entire synthetic pathway. acs.org

The synthesis of a complex peptide like MMAE, with its multiple unique amino acid residues and stereocenters, would be nearly impossible without a carefully planned pathway involving the creation and coupling of stable, well-characterized intermediates. nih.gov

Contextualizing Monomethyl Auristatin E Intermediate-3 within Auristatin Synthetic Strategies

Within the complex total synthesis of Monomethyl Auristatin E, "this compound" serves as a specific, crucial building block. medchemexpress.commedchemexpress.cn While the exact nomenclature of intermediates can vary between different synthetic routes, "intermediate-3" typically refers to a key fragment used in the convergent assembly of the final MMAE molecule.

Based on synthesis schemes, this intermediate is often a dipeptide or a related precursor that forms part of the core structure. For instance, a common strategy for synthesizing MMAE involves creating three main fragments:

An N-terminal unit, often comprising the first two amino acid residues (e.g., N-methyl valine and valine).

A central unit containing the next two residues (dolaisoleuine and dolaproine).

A C-terminal unit (the norephedrine derivative).

In this context, this compound is a reagent used in the formation of one of these larger fragments. medchemexpress.com The synthesis involves coupling these larger, pre-formed intermediates. For example, the fragment containing dolaisoleuine and dolaproine is coupled with the C-terminal unit, and the resulting piece is then joined with the N-terminal fragment. This methodical coupling of well-defined intermediates is essential for controlling the stereochemistry and ensuring a high yield of the final, highly complex MMAE molecule. google.com The use of such intermediates simplifies the manufacturing process, making it more reliable and scalable for producing the quantities of MMAE needed for clinical and commercial ADC production. google.com

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17) |

InChI Key |

JSHXJPFZKBRLFU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Synthesis Pathways and Transformations Involving Monomethyl Auristatin E Intermediate 3

Retrosynthetic Analysis of Monomethyl Auristatin E

A retrosynthetic analysis of MMAE logically disassembles the target molecule into its constituent fragments. The structure of MMAE can be viewed as a pentapeptide composed of five distinct units, often labeled P1 through P5.

MMAE Structure: (P1)-(P2)-(P3)-(P4)-(P5)

P1: N-methyl-L-valine

P2: L-valine

P3: Dolaisoleucine (Dil)

P4: Dolaproine (Dap)

P5: Dolaphenine (Doe) analog

The analysis breaks the amide bonds connecting these units, leading to five key precursors. The P5 unit, a derivative of dolaphenine, is a crucial component for the molecule's biological activity. Further disconnection of the P5 fragment reveals that it can be synthesized from the amino acid L-phenylalanine. To manage reactivity during the synthetic sequence, this starting material is typically protected, leading to the identification of Boc-L-phenylalanine as a key building block, designated here as Monomethyl auristatin E intermediate-3 .

Precursors and Starting Materials for this compound

The synthesis of the P5 fragment of MMAE begins with readily available chiral precursors, which are then elaborated into the required structure.

The primary building block for the P5 unit is this compound, which is the N-terminally protected form of L-phenylalanine.

Compound Name: this compound (Boc-L-phenylalanine)

Description: This intermediate is the L-phenylalanine amino acid where the primary amine group is protected by a tert-butoxycarbonyl (Boc) group. This protection prevents unwanted side reactions at the nitrogen atom during subsequent chemical transformations.

Below is a data table characterizing this key building block.

| Property | Data |

| Systematic Name | (S)-2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid |

| Common Name | Boc-L-phenylalanine |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Role in Synthesis | Protected precursor for the P5 (Dolaphenine analog) unit |

The stereochemistry of MMAE is critical for its biological function. The molecule contains multiple chiral centers that must be established with high fidelity. The starting material for Intermediate-3, L-phenylalanine, possesses the required (S)-stereochemistry at its α-carbon. This chiral precursor is readily available in high enantiomeric purity as it can be sourced from the "chiral pool," which consists of naturally occurring enantiopure compounds like amino acids. By starting with L-phenylalanine, the desired stereocenter is incorporated from the outset, simplifying the synthetic strategy and avoiding complex asymmetric synthesis or chiral resolution steps for this part of the molecule.

Synthetic Methodologies for this compound Preparation

The journey from Boc-L-phenylalanine (Intermediate-3) to the fully elaborated P5 fragment ready for coupling involves a multi-step chemical sequence. This process primarily involves the transformation of the carboxylic acid group and subsequent coupling reactions.

The synthesis of the P5 unit from Intermediate-3 typically follows a pathway involving reduction and amidation. A representative sequence is outlined below:

Reduction of the Carboxylic Acid: The carboxylic acid of Boc-L-phenylalanine is reduced to a primary alcohol. This is a standard transformation often achieved using reducing agents like borane (B79455) complexes.

Conversion to an Amine: The resulting alcohol, Boc-L-phenylalaninol, is then further processed. The hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced with an azide (B81097), followed by reduction to the corresponding amine.

Coupling to form the final P5 fragment: The synthesized amine is then coupled with another key fragment to form the complete P5 unit required for the final MMAE assembly.

A summary of typical reaction conditions is provided in the table below.

| Step | Transformation | Reagents & Conditions | Purpose |

| 1 | Carboxylic Acid Reduction | 1. Borane-tetrahydrofuran complex (BH₃·THF) 2. Dry THF solvent, 0 °C to room temp. | To convert the carboxylic acid of Intermediate-3 into a primary alcohol (Boc-L-phenylalaninol). |

| 2 | Alcohol Activation | 1. p-Toluenesulfonyl chloride (TsCl) 2. Pyridine or triethylamine (B128534) (base) 3. Dichloromethane (B109758) (DCM) solvent, 0 °C. | To convert the hydroxyl group into a good leaving group (tosylate) for subsequent nucleophilic substitution. |

| 3 | Azide Formation | 1. Sodium azide (NaN₃) 2. Dimethylformamide (DMF) solvent, elevated temp. | To displace the tosylate group and introduce an azide, which is a precursor to the amine. |

| 4 | Azide Reduction | 1. Hydrogen gas (H₂) with Palladium on carbon (Pd/C) catalyst 2. Methanol or Ethanol solvent. | To reduce the azide to a primary amine, yielding the key amine component of the P5 unit. |

Protecting groups are essential tools in the multi-step synthesis of complex molecules like MMAE. They temporarily mask reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule.

In the case of this compound, the tert-butoxycarbonyl (Boc) group serves as the protecting group for the α-amino group of phenylalanine.

Rationale for Use: The Boc group is widely used in peptide synthesis due to its stability under a broad range of reaction conditions, including those used for amide bond formation and reductions. It is robust enough to survive the multi-step conversion of the carboxylic acid to the final amine functionality of the P5 unit.

Deprotection: A key advantage of the Boc group is that it can be removed under mild acidic conditions. The deprotection is typically achieved by treating the protected compound with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This cleavage is clean and efficient, liberating the free amine at the appropriate stage of the synthesis, usually just before coupling it to the next fragment in the MMAE sequence. This selective deprotection allows for the controlled and sequential assembly of the peptide backbone.

Control of Stereochemistry and Diastereoselectivity

The molecular structure of MMAE is characterized by multiple chiral centers, making stereochemical control a paramount challenge in its synthesis. The precise arrangement of these centers is essential for the compound's potent tubulin-binding and antimitotic activity. The control of stereochemistry during the synthesis of intermediates and their subsequent coupling reactions is therefore a focal point of synthetic strategies.

Key strategies to ensure high stereochemical fidelity include:

Use of Chiral Precursors: The synthesis typically begins with amino acids from the chiral pool, which already possess the desired stereochemistry. For the non-natural amino acids characteristic of auristatins, such as dolaisoleuine (Dil) and dolaproine (Dap), asymmetric synthesis methods are employed to establish their specific stereocenters.

Racemization Suppression during Coupling: Peptide bond formation is a critical step where racemization can occur, particularly through the formation of an oxazolone (B7731731) intermediate. To mitigate this, specific additives are incorporated into the coupling reactions. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analogue, 6-Chloro-HOBt, are commonly used with carbodiimide (B86325) activators to minimize racemization. creative-peptides.compeptide.com

Selection of Coupling Reagents: The choice of coupling reagent significantly impacts diastereoselectivity. Modern uronium- or phosphonium-based reagents are preferred for their high efficiency and ability to suppress side reactions, including epimerization. bachem.com

The following table details common coupling reagents and additives used in peptide synthesis to maintain stereochemical integrity.

| Reagent Class | Example Reagent | Additive | Key Characteristics |

| Carbodiimides | DCC, DIC, EDC | HOBt | Reduces racemization by forming an active ester intermediate. peptide.com |

| Phosphonium Salts | PyBOP | N/A | Byproducts are less hazardous than older reagents like BOP; reactions are rapid. peptide.combachem.com |

| Uronium/Aminium Salts | HATU, HCTU, TBTU | HOAt, HOBt | Highly reactive, leading to efficient coupling and suppression of racemization, especially with sterically hindered amino acids. creative-peptides.combachem.com |

Table 1: Reagents for Stereochemical Control in Peptide Coupling.

Process Optimization and Scale-Up Considerations

Transitioning the synthesis of a complex molecule like an MMAE intermediate from laboratory scale to industrial production requires significant process optimization to ensure efficiency, reproducibility, and cost-effectiveness. Key considerations include maximizing yield, minimizing impurities, and ensuring the process is robust and scalable.

Optimization strategies often focus on:

Coupling Conditions: Fine-tuning parameters such as reaction time, temperature, and reagent stoichiometry is crucial. For instance, employing a double-coupling strategy, where the coupling reaction is performed twice, can enhance the efficiency for particularly difficult or sterically hindered amino acid additions. creative-peptides.com

Solvent Selection: The choice of solvent can influence reaction rates, solubility of reactants and intermediates, and side-product formation. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents in peptide synthesis. nih.govunifi.it

Purification Methods: As the scale of synthesis increases, purification becomes a major bottleneck. Optimizing crystallization conditions or developing efficient chromatographic methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), is essential for obtaining the intermediate and final product with high purity. researchgate.netcellmosaic.com

| Parameter | Laboratory Scale | Scale-Up Consideration | Rationale |

| Synthesis Strategy | Linear Synthesis | Convergent Synthesis | Improves overall yield and simplifies purification of intermediates. luxembourg-bio.com |

| Purification | Preparative HPLC | Crystallization, Process Chromatography | HPLC can be costly and time-consuming at large scale; crystallization is more economical. |

| Reagent Cost | High-cost, high-efficiency reagents acceptable | Cost-benefit analysis of reagents required | Balancing reagent cost with yield and purity is critical for commercial viability. |

| Automation | Manual or semi-automated | Fully automated synthesis | Increases throughput, consistency, and reduces manual error. nih.gov |

Table 2: Process Optimization and Scale-Up Considerations.

Subsequent Transformation of this compound to Monomethyl Auristatin E

Once a key building block such as "this compound" has been synthesized and purified, it undergoes further chemical reactions to complete the assembly of the full MMAE pentapeptide structure.

Final Stage Coupling Reactions

The core of MMAE synthesis involves the sequential formation of amide (peptide) bonds between its constituent amino acid units. If "intermediate-3" represents a fragment of the final molecule, such as a dipeptide, the subsequent transformation involves coupling it to the next amino acid or peptide fragment in the sequence. For example, a common strategy involves synthesizing the Dil-Dap dipeptide and the MeVal-Val dipeptide separately, followed by their coupling and subsequent addition of the C-terminal norephedrine-derived unit.

These final stage couplings are among the most challenging steps, often involving sterically hindered and conformationally constrained fragments. The success of these reactions relies heavily on the use of highly efficient coupling reagents, such as HATU or HCTU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction while minimizing side reactions like racemization. creative-peptides.combachem.com

Functional Group Interconversions

Following the assembly of the peptide backbone, functional group interconversions may be necessary. The most critical step is the deprotection of protecting groups used during the synthesis to mask reactive functional groups (e.g., amines, carboxylates, hydroxyls) on the amino acid side chains and termini.

Derivatization and Chemical Functionalization of this compound for Linker Integration

The utility of MMAE in antibody-drug conjugates (ADCs) stems from its ability to be attached to a monoclonal antibody via a chemical linker. This attachment is not performed on an early-stage intermediate but rather on the fully assembled MMAE molecule, which possesses a specific functional group that serves as a handle for conjugation.

Introduction of Reactive Handles for Bioconjugation

The design of MMAE includes an N-terminal N-methyl-L-valine residue. The secondary amine of this residue provides the site for linker attachment. creative-biolabs.com This is a crucial modification compared to the natural product dolastatin 10, which has a dimethylated N-terminus. The presence of this secondary amine allows for the formation of a stable amide or carbamate (B1207046) bond with a linker moiety.

The linker itself is a bifunctional molecule. One end contains a group that reacts with the N-terminal amine of MMAE, while the other end contains a different reactive group for conjugation to the antibody. A widely used linker system is the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (mc-vc-PABC) linker. mdpi.comacs.orgnih.gov The PABC portion reacts with the MMAE amine to form a carbamate, and the maleimide (B117702) group at the other end serves as a thiol-reactive handle that can be conjugated to cysteine residues on a monoclonal antibody. nih.gov This process creates the drug-linker construct (e.g., vc-MMAE), which is the component ultimately attached to the antibody. medchemexpress.com

Synthesis of Modified Intermediate-3 Analogs

Monomethyl auristatin E (MMAE) is a synthetic analog of the potent marine natural product dolastatin 10. adcreview.com The synthesis of MMAE and its analogs is a subject of significant interest in medicinal chemistry, particularly for their use as cytotoxic payloads in antibody-drug conjugates (ADCs). nih.gov While "this compound" is recognized as a reagent in the synthesis of MMAE, the scientific literature extensively covers the synthesis of modified auristatin analogs by altering the core pentapeptide structure. medchemexpress.com These modifications are typically aimed at improving properties such as potency, hydrophilicity, and providing handles for conjugation. nih.gov The synthesis of these analogs often involves a convergent approach, where different segments of the peptide are prepared separately before being combined. acs.org

The core structure of auristatins like MMAE consists of five subunits, designated P1 through P5 from the N-terminus to the C-terminus. acs.org For MMAE, these subunits are monomethyl valine (MeVal, P1), valine (Val, P2), dolaisoleuine (Dil, P3), dolaproine (Dap, P4), and a norephedrine-derived unit (P5). acs.org Research into modified analogs has explored substitutions at nearly every position of this backbone. nih.govsci-hub.ru

A primary strategy involves modifications at the terminal P1 (N-terminus) and P5 (C-terminus) subunits. nih.gov For instance, the C-terminal norephedrine (B3415761) unit of MMAE can be replaced with other amino acids, such as phenylalanine to create monomethyl auristatin F (MMAF). acs.org Further modifications at the C-terminus have involved introducing five-membered heterocyclic rings like 1,3-thiazole or 1,2,3-triazole, which can be further functionalized with tethering groups (e.g., methyleneamine, carboxy) to facilitate conjugation to drug carriers. nih.gov

Modifications to the central peptide core (P2, P3, and P4 subunits) have also been investigated to modulate the activity and physical properties of the molecule. nih.gov Researchers have successfully introduced heteroatoms into the P2 side chain, including amines, azides, oxygens, and thiols, leading to analogs with potent in-vitro activity. acs.org Similarly, the P4 dolaproine (Dap) unit has been a target for modification. Introducing an azide group onto the P4 pyrrolidine (B122466) ring has been shown to produce analogs with enhanced cytotoxic activity compared to MMAE. acs.org Such azide-modified auristatins also provide a chemical handle for linker attachment from the central part of the peptide backbone, offering alternative conjugation strategies. nih.gov

Another synthetic approach focuses on altering the molecule's conformation to enhance its biological activity. MMAE can exist in two conformational isomers (cis and trans), with only the trans-form being biologically active. acs.org Quantum chemical modeling has suggested that halogenation (e.g., chlorination or fluorination) of the terminal phenyl group on the P5 subunit can shift the conformational equilibrium almost entirely toward the active trans-conformation, thereby potentially increasing the drug's potency. acs.org

The table below summarizes various research findings on the synthesis of modified auristatin analogs, which are structurally related to intermediates in MMAE synthesis.

| Modification Site | Synthetic Transformation / Reagent | Resulting Analog / Feature | Reported Outcome |

| P5 (C-terminus) | Replacement of norephedrine with phenylalanine. | Monomethyl auristatin F (MMAF) | Creates a C-terminal carboxylic acid, altering cellular permeability. nih.gov |

| P5 (C-terminus) | Introduction of a 1,2,3-triazole ring with a methyleneamine tether. | Novel dolastatin 10 analog (DA-1) | Preserves high potency while enhancing conjugation capability. nih.gov |

| P5 (C-terminus) | Halogenation (chlorination) of the phenyl ring. | Chlorinated MMAF | Shifts conformational equilibrium toward the active trans-isomer. acs.org |

| P4 (Dolaproine) | Introduction of an azide group on the pyrrolidine ring. | P4-azide modified dolastatin 10 analog | Demonstrates potent cytotoxic activity in vitro. acs.org |

| P2 (Valine) | Introduction of an azide group on the side chain. | P2-azide modified dolastatin 10 analog | Serves as a functional handle and results in potent activity. acs.org |

| P2 and P4 | Combined introduction of azide groups on both subunits. | P2, P4-diazide modified dolastatin 10 analog | Showed enhanced cytotoxic activity compared to MMAE. acs.org |

These synthetic pathways demonstrate the versatility of the auristatin scaffold, allowing for fine-tuning of its chemical and biological properties through targeted modifications of its constituent subunits.

Structural Elucidation and Advanced Analytical Characterization of Monomethyl Auristatin E Intermediate 3

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment.

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from 2D NMR experiments (such as COSY, HSQC, HMBC) for Monomethyl auristatin E intermediate-3 are not available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition.

While the nominal mass is known, high-resolution mass spectrometry data providing the exact mass and elemental composition confirmation for this compound is not publicly documented.

Infrared (IR) Spectroscopy for Functional Group Identification.

Characteristic IR absorption frequencies for the functional groups present in this compound have not been found in published literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis.

Information regarding the UV-Vis absorption maxima and molar absorptivity of this compound is not available.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis.

Specific HPLC methods, including details on the column, mobile phase, gradient, flow rate, and retention time for the analysis of this compound, are not described in accessible sources.

Gas Chromatography (GC) for Volatile Impurity Detection

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in pharmaceutical intermediates. In the synthesis of this compound, various organic solvents are used, and their residual presence must be strictly controlled according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Headspace GC-MS is a preferred method for residual solvent analysis as it allows for the separation of volatile analytes from the non-volatile sample matrix, thereby preventing contamination of the GC system. This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC.

Detailed Research Findings:

In a typical analysis of a synthetic batch of this compound, headspace GC-MS can be employed to screen for a range of potential residual solvents. The selection of solvents to be monitored is based on those used in the synthetic process. Common solvents in peptide synthesis that could potentially be present include dichloromethane (B109758), N,N-dimethylformamide (DMF), acetonitrile, and isopropanol. The method is validated for specificity, linearity, accuracy, and precision. The limits of detection (LOD) and quantification (LOQ) for each solvent are established to ensure that even trace amounts can be reliably measured.

Below is an interactive data table summarizing hypothetical results from a headspace GC-MS analysis of a batch of this compound.

Interactive Data Table: Residual Solvent Analysis by Headspace GC-MS

| Solvent | Retention Time (min) | ICH Limit (ppm) | Detected Amount (ppm) | Status |

| Dichloromethane | 5.8 | 600 | 50 | Pass |

| N,N-Dimethylformamide | 9.2 | 880 | Not Detected | Pass |

| Acetonitrile | 4.5 | 410 | 25 | Pass |

| Isopropanol | 3.7 | 5000 | 150 | Pass |

Micellar Electrokinetic Chromatography (MEKC) for Hydrophobicity Characterization of Related Derivatives.nih.govnih.gov

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that is particularly well-suited for the separation of neutral and charged molecules, making it an excellent tool for assessing the hydrophobicity of drug derivatives. nih.govnih.gov In the context of auristatins, understanding the hydrophobicity of intermediates and their derivatives is crucial, as it can influence their solubility, permeability, and ultimately their biological activity.

In MEKC, the separation is achieved based on the differential partitioning of analytes between an aqueous mobile phase and micelles, which act as a pseudo-stationary phase. The migration time of an analyte is related to its partitioning coefficient between the micelles and the surrounding buffer, which in turn is correlated with its hydrophobicity.

Detailed Research Findings:

Research has been conducted on the use of MEKC to characterize the hydrophobic character of modified MMAE derivatives. nih.govnih.gov In these studies, a mixed micellar system, for instance containing sodium dodecyl sulfate (B86663) (SDS) and sodium cholate (B1235396) (SC), can be used as the pseudostationary phase to achieve optimal separation. nih.gov By comparing the retention times of different derivatives, a relative hydrophobicity ranking can be established. For example, studies have shown that hydrophilic modifications to the MMAE structure, such as the addition of a glucuronic acid residue, lead to a significant decrease in hydrophobicity, as evidenced by shorter migration times in MEKC. nih.gov This information is valuable for the design of new ADC payloads with improved pharmacokinetic properties.

The following interactive data table illustrates hypothetical MEKC data for this compound and two of its hypothetical derivatives.

Interactive Data Table: Hydrophobicity Characterization by MEKC

| Compound | Migration Time (min) | Relative Hydrophobicity |

| MMAE Intermediate-3 | 12.5 | +++ |

| Derivative A (hydrophilic modification) | 9.8 | + |

| Derivative B (lipophilic modification) | 15.2 | +++++ |

Chiral Analysis and Stereoisomeric Purity Determination

This compound is a chiral molecule, and its stereoisomeric purity is a critical quality attribute. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, it is essential to have analytical methods that can separate and quantify the different stereoisomers to ensure that the desired isomer is present in high purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantiomeric and diastereomeric separation of chiral compounds in the pharmaceutical industry. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the different stereoisomers, leading to their separation.

Detailed Research Findings:

For the chiral analysis of a dipeptide intermediate like this compound, a polysaccharide-based CSP, such as one derived from cellulose (B213188) or amylose, is often effective. The separation can be optimized by adjusting the mobile phase composition, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The detection is usually performed using a UV detector.

The method would be validated to demonstrate its ability to separate the desired stereoisomer from all other potential stereoisomers. The validation would include an assessment of specificity, linearity, range, accuracy, and precision. The limit of quantification for the undesired stereoisomers would also be established to ensure that even small amounts of stereoisomeric impurities can be accurately quantified.

Below is an interactive data table representing a hypothetical chiral HPLC analysis of a synthetic batch of this compound.

Interactive Data Table: Chiral Purity Analysis by HPLC

| Stereoisomer | Retention Time (min) | Peak Area (%) | Specification | Status |

| Desired Isomer | 10.2 | 99.85 | ≥ 99.5% | Pass |

| Undesired Diastereomer 1 | 12.1 | 0.10 | ≤ 0.15% | Pass |

| Undesired Diastereomer 2 | 13.5 | 0.05 | ≤ 0.15% | Pass |

| Other Stereoisomers | - | Not Detected | ≤ 0.15% | Pass |

Impurity Profiling and Identification in Synthetic Batches

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance or intermediate. This is a critical step in pharmaceutical development, as impurities can affect the safety, efficacy, and stability of the final product. For a synthetically complex molecule like this compound, a variety of impurities can arise from the starting materials, reagents, or side reactions during the synthesis.

A combination of analytical techniques is typically used for impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is used for the separation and quantification of impurities, while Mass Spectrometry (MS) is used for their identification based on their mass-to-charge ratio.

Detailed Research Findings:

The impurity profile of a synthetic batch of this compound would be established by analyzing the batch using a validated HPLC-UV/MS method. The method would be designed to separate the main component from all potential process-related impurities and degradation products.

Potential impurities in the synthesis of a dipeptide intermediate could include:

Starting materials: Unreacted amino acid precursors.

By-products: Compounds formed from side reactions, such as the formation of deletion or insertion peptides.

Reagent-related impurities: Adducts formed with coupling reagents or protecting groups.

Degradation products: Compounds formed by the degradation of the intermediate under the reaction or storage conditions.

The following interactive data table provides a hypothetical impurity profile for a batch of this compound.

Interactive Data Table: Impurity Profile by HPLC-UV/MS

| Impurity | Retention Time (min) | Mass (m/z) | Proposed Structure | Level (%) |

| MMAE Intermediate-3 | 15.4 | [M+H]+ | - | 99.5 |

| Impurity A | 12.8 | [M-Val+H]+ | Deletion of Valine | 0.15 |

| Impurity B | 18.2 | [M+Gly+H]+ | Insertion of Glycine | 0.10 |

| Impurity C | 14.9 | [M+H-H2O]+ | Dehydration product | 0.08 |

| Unknown Impurity | 16.5 | [M+56+H]+ | Unknown | 0.05 |

Chemical Biology of Monomethyl Auristatin E Payloads and Conjugates Derived from Intermediate 3: Mechanistic Insights

Molecular Mechanism of Action of Monomethyl Auristatin E

Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10. dimabio.comadcreview.com It is a highly potent microtubule-targeting agent, exhibiting cytotoxic effects that are 100 to 1000 times more powerful than doxorubicin. dimabio.comadcreview.com Due to its high toxicity, MMAE is not used as a standalone drug but is a key component of antibody-drug conjugates (ADCs). dimabio.comadcreview.com

Tubulin Binding and Microtubule Polymerization Inhibition at the Molecular Level.

MMAE exerts its potent antimitotic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. researchgate.net Microtubules are essential cytoskeletal polymers crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. nih.gov

MMAE binds to soluble tubulin heterodimers with a stoichiometry of approximately 1:1. researchgate.netnih.gov The high-affinity binding site is located at the interface between two longitudinally aligned tubulin dimers, specifically at the β1/α2 interface, a region also known as the vinca-site. nih.govresearchgate.net The MMAE molecule extends towards the nucleotide-binding site, making extensive contact with the H6-H7 loop on the β-tubulin subunit. nih.govresearchgate.net The amino-terminal end of MMAE, a methylated valine, forms a hydrogen bond with Asp179 on the T5 loop of the β1-tubulin subunit. nih.gov The carboxy-terminal norephedrine (B3415761) group is positioned directly above the GDP ligand. nih.govresearchgate.net

This binding event has profound consequences for microtubule dynamics. researchgate.netnih.gov MMAE inhibits tubulin polymerization, preventing the assembly of microtubules. dimabio.comresearchgate.net It suppresses the dynamic instability of microtubules by reducing both the kinetics and the extent of their assembly. researchgate.netnih.gov Furthermore, MMAE can bind along the length of pre-assembled microtubules and with high affinity at their ends, introducing structural defects and disrupting the entire microtubule network. researchgate.netnih.gov This disruption of microtubule dynamics ultimately leads to the failure of mitotic spindle formation, a critical step for cell division. dimabio.com

| Parameter | Description | Reference |

|---|---|---|

| Binding Stoichiometry | Approximately 1 molecule of MMAE binds to 1 tubulin heterodimer. | researchgate.netnih.gov |

| Binding Site | Vinca-site, at the interface of β1 and α2 tubulin subunits. | nih.govresearchgate.net |

| Primary Effect | Inhibition of tubulin polymerization. | dimabio.comresearchgate.net |

| Effect on Dynamics | Suppression of microtubule dynamic instability. | researchgate.netnih.gov |

| Cellular Consequence | Disruption of the mitotic spindle. | dimabio.com |

Linker Chemistry and Design for Monomethyl Auristatin E Conjugates

To be used effectively as a payload in an antibody-drug conjugate (ADC), MMAE must be attached to the antibody via a chemical linker. The design of this linker is critical, as it must remain stable in the systemic circulation to prevent premature release of the toxic payload, but then efficiently release the active drug once the ADC has reached its target cancer cell. nih.govnih.gov

Protease-Cleavable Linker Architectures (e.g., Valine-Citrulline, Valine-Alanine).

Protease-cleavable linkers are designed to be substrates for enzymes that are abundant within the lysosomes of cells. nih.govresearchgate.net A widely used and successful protease-cleavable linker incorporates a dipeptide sequence, most commonly valine-citrulline (Val-Cit). nih.govnih.govmdpi.com This linker is stable in the bloodstream but is readily cleaved by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells. nih.govnih.govnih.gov

Another dipeptide linker that has been explored is valine-alanine (Val-Ala). nih.govnih.govsemanticscholar.org Similar to Val-Cit, the Val-Ala linker is also a substrate for cathepsin B. nih.govresearchgate.net Studies have shown that single amino acid substitutions in the dipeptide linker can significantly modulate the in vivo stability and anticancer activity of the resulting ADC. nih.govnih.gov For instance, in certain contexts, the Val-Ala linker has demonstrated better performance compared to Val-Cit. nih.govnih.gov The choice of dipeptide can influence both the stability of the ADC in circulation and the efficiency of drug release at the target site. nih.gov

| Dipeptide Linker | Cleaving Enzyme | Key Feature | Reference |

|---|---|---|---|

| Valine-Citrulline (Val-Cit) | Cathepsin B and other lysosomal proteases | Widely used, good plasma stability and efficient cleavage in lysosomes. | nih.govnih.govmdpi.com |

| Valine-Alanine (Val-Ala) | Cathepsin B | Alternative to Val-Cit, can offer improved performance in specific ADC contexts. | nih.govnih.govsemanticscholar.org |

Self-Immolative Spacers and Release Mechanisms.

The cleavage of the dipeptide linker by a protease is the first step in a two-step drug release mechanism. This initial cleavage event triggers the breakdown of a self-immolative spacer, which is positioned between the dipeptide and the drug molecule. nih.govunimi.it The most common self-immolative spacer used with MMAE is para-aminobenzyl carbamate (B1207046) (PABC). nih.govunimi.itnih.gov

Once the protease cleaves the amide bond at the C-terminus of the dipeptide (e.g., between citrulline and PABC), it exposes an aniline (B41778) nitrogen. researchgate.netunimi.it This exposure initiates a spontaneous 1,6-electronic cascade elimination reaction within the PABC spacer. nih.govresearchgate.netresearchgate.net This rapid, irreversible intramolecular reaction results in the release of the unmodified, fully active MMAE payload, along with carbon dioxide and an aza-quinone methide byproduct. mdpi.comunimi.it This self-immolative mechanism is crucial as it ensures that the drug is released in its most potent form, tracelessly separating it from the linker components. aacrjournals.org

PEGylation and Hydrophilicity Modulation of Linker-Payload Constructs

The potent cytotoxicity of Monomethyl Auristatin E (MMAE) is paradoxically linked to its significant hydrophobicity, a characteristic that presents challenges in the development of antibody-drug conjugates (ADCs). mdpi.com High drug-to-antibody ratios (DAR) with hydrophobic payloads like MMAE can lead to ADC aggregation, accelerated plasma clearance, and reduced therapeutic efficacy. figshare.comnih.gov To counteract these effects, strategies involving PEGylation and other forms of hydrophilicity modulation have been integrated into linker-payload designs.

Incorporating polyethylene (B3416737) glycol (PEG) elements into the linker is a primary strategy to shield the hydrophobic nature of the MMAE payload. figshare.comresearchgate.net This approach improves the solubility and stability of the resulting ADC. biochempeg.com Research has demonstrated that modifying traditional dipeptide linkers with PEG moieties can enhance the hydrophilicity, biophysical stability, and tumor suppression capabilities of the conjugate. figshare.com For instance, a study optimizing a PEGylated glucuronide-MMAE linker found a clear relationship between the length of the PEG chain and the conjugate's pharmacology. Longer PEG chains resulted in slower plasma clearance, with a threshold length of PEG8 being sufficient to minimize this effect and widen the therapeutic window. nih.gov

Different PEG configurations, such as linear or branched, can be employed to mask the payload's hydrophobicity. researchgate.netresearchgate.net One study compared linear and branched PEG configurations, finding that a branched PEG24 moiety attached as a side chain to a Valine-Lysine linker conferred maximum hydrophilicity and stability to an MMAE conjugate. figshare.com These hydrophilic linkers enable the conjugation of hydrophobic drugs at higher DARs without inducing aggregation. researchgate.net

Beyond PEGylation, other hydrophilic modifications have been explored. The development of hydrophilic auristatin derivatives, such as the β-D-glucuronic acid glycoside of MMAE (Monomethyl auristatin U or MMAU), provides an alternative approach. nih.gov This modification significantly increases the hydrophilicity of the payload itself, allowing for the creation of homogeneous DAR 8 ADCs that are resistant to aggregation under conditions where equivalent MMAE ADCs aggregate heavily. nih.gov Such hydrophilic modifications, however, can sometimes be associated with a decrease in the intrinsic cytotoxic activity of the free drug derivative. mdpi.com

Table 1: Effect of PEGylation on ADC Properties

| Linker Modification | Key Finding | Impact on ADC | Source |

|---|---|---|---|

| Methyl-PEG24 (mPEG24) side chain | Demonstrated maximum hydrophilicity and biophysical stability. | Prolonged half-life, enhanced tolerability, and improved tumor suppression. | figshare.com |

| Variable PEG length (up to 24 units) | A threshold length of PEG8 was sufficient to minimize plasma clearance. | Longer PEG chains resulted in slower clearance and a wider therapeutic window. | nih.gov |

| Hydrophilic Glucuronide Linker | Mitigated aggregation issues associated with lipophilic payloads. | Allowed for stable conjugation of MMAE with improved pharmacokinetic profiles. | researchgate.net |

| Payload Modification (MMAE to MMAU) | MMAU, a glycoside derivative, is significantly more hydrophilic than MMAE. | Enabled creation of non-aggregating DAR 8 ADCs with hydrophobicity similar to DAR 3-4 MMAE ADCs. | nih.gov |

Bioconjugation Strategies for Monomethyl Auristatin E Payloads

Site-specific conjugation methods produce homogeneous ADCs with a precise DAR and defined attachment points, leading to improved pharmacokinetics and a better therapeutic index. acrobiosystems.com These techniques overcome the heterogeneity inherent in stochastic methods. tandfonline.com

Enzymatic Conjugation: Enzymes can be used to modify specific sites on the antibody for payload attachment.

Transglutaminase: This enzyme creates a stable bond between an engineered glutamine residue on the antibody and an amine-containing linker-payload. mdpi.comnih.gov This method has been used to produce homogeneous ADCs with a DAR of 2, exhibiting high serum stability and antitumor activity. mdpi.com

Glycoengineering: This approach targets the conserved N-linked glycans on the Fc region of the antibody. acrobiosystems.comnih.gov Enzymes such as endoglycosidases (e.g., Endo-S2) can be used to introduce functionalized sugars carrying a payload, allowing for precise control over the DAR. nih.gov This method does not require genetic engineering of the antibody's amino acid sequence. acrobiosystems.com

Formylglycine-Generating Enzymes: These have also been employed for site-specific conjugation of MMAE payloads. mdpi.com

Unnatural Amino Acid (UAA) Incorporation: This technique involves genetically encoding a UAA with an orthogonal reactive group (e.g., an azide (B81097) or alkyne) at a specific position in the antibody sequence. The payload can then be attached to this unique reactive handle. This method allows for precise control over the conjugation site and stoichiometry and has been used to generate clinical-stage ADCs. nih.gov

Engineered Cysteine Residues: Site-directed mutagenesis can be used to introduce cysteine residues at specific locations on the antibody surface. nih.gov These engineered thiols provide reactive sites for conjugation with maleimide-functionalized linker-payloads, resulting in ADCs with a defined DAR and improved stability. nih.gov

Stochastic, or random, conjugation is the most common method for producing first-generation ADCs. tandfonline.comadcreview.com These techniques utilize the native amino acid residues of the antibody as attachment points.

Lysine (B10760008) Conjugation: This method involves the reaction of activated esters (e.g., N-hydroxysuccinimide esters) on the linker-payload with the primary amines on the side chains of surface-accessible lysine residues. adcreview.com Since an IgG1 antibody has numerous accessible lysine residues, this approach generates a highly heterogeneous mixture of ADCs with a wide range of DARs (typically 0 to 8) and conjugation sites. tandfonline.comnih.gov This heterogeneity can negatively impact the ADC's properties, including its pharmacokinetics and propensity to aggregate. tandfonline.com

Cysteine Conjugation: This technique targets the interchain disulfide bonds of the antibody. nih.gov These bonds are first reduced using a reagent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free cysteine thiols. adcreview.com These thiols then react with a maleimide-functionalized linker-payload. nih.gov While this method limits the conjugation sites to the eight cysteines involved in interchain bonds, it still produces a heterogeneous mixture with varying DARs (0, 2, 4, 6, and 8). tandfonline.comnih.gov The resulting ADCs are often regioisomers, which can differ in stability and efficacy. tandfonline.com Brentuximab vedotin is a notable example of an approved ADC manufactured using this semi-random technique. nih.govadcreview.com

Click chemistry provides a highly efficient, selective, and modular approach for bioconjugation, enabling the formation of precisely defined ADCs. These reactions are bioorthogonal, meaning they proceed with high efficiency under physiological conditions without interfering with native biological processes.

The most common click chemistry reaction used in ADC development is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, due to the potential toxicity of copper, strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctyne (B158145) derivatives (e.g., dibenzocyclooctyne, DIBO) is often preferred. thermofisher.com In a typical application, an azide group is enzymatically installed onto the antibody's glycan, which then reacts with a DIBO-functionalized MMAE linker-payload to form a stable conjugate. thermofisher.com

Another powerful click reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). biorxiv.orgnih.gov This reaction is exceptionally fast and has been used to develop "click-to-release" systems. In this strategy, an inert MMAE protodrug linked to TCO is administered systemically. biorxiv.orgaacrjournals.org A separate tumor-targeting agent (e.g., an antibody fragment) conjugated with a tetrazine is then administered. biorxiv.org The click reaction between the tetrazine and TCO occurs specifically at the tumor site, triggering the release of the active MMAE payload. biorxiv.orgaacrjournals.org This approach decouples the targeting and payload components, potentially widening the therapeutic window. aacrjournals.org

Physicochemical Properties of Monomethyl Auristatin E Derivatives in Relation to Conjugate Design

The physicochemical properties of the MMAE payload and its derivatives are a dominant factor in the design and ultimate success of an ADC. The inherent hydrophobicity of MMAE is a key property that must be carefully managed.

The hydrophobicity of the MMAE payload directly correlates with the propensity of the ADC to aggregate, particularly at high DAR values. researchgate.netnih.gov The attachment of multiple hydrophobic small molecules to the antibody can expose hydrophobic patches, leading to non-specific interactions and the formation of high-molecular-weight aggregates. nih.gov ADC aggregation is a critical quality attribute to control, as it can lead to accelerated clearance from circulation and potential immunogenicity. figshare.com

Studies have shown that for MMAE-based ADCs, DAR values greater than four often lead to significant aggregation. researchgate.net This limitation restricts the potential potency that could be achieved with higher drug loading. researchgate.net Hydrophobic interaction chromatography (HIC) is a common analytical tool used to assess the relative hydrophobicity of ADC species. researchgate.net

To mitigate aggregation, linker technology and payload modification are key strategies.

Hydrophilic Linkers: As discussed in section 4.2.4, incorporating hydrophilic linkers, such as those containing PEG or sulfonate groups, can effectively mask the payload's hydrophobicity. researchgate.netresearchgate.net This allows for the generation of stable, non-aggregating ADCs with high DARs (e.g., DAR 8). nih.gov

Hydrophilic Payloads: Modifying the MMAE payload itself to increase its hydrophilicity is another effective strategy. A prime example is MMAU, a glucuronide glycoside of MMAE. nih.gov Comparative studies using size-exclusion chromatography (SEC) under temperature stress have provided clear evidence of this benefit. A DAR 8 trastuzumab-MMAE ADC was found to be over 95% aggregated, whereas a DAR 8 trastuzumab-MMAU ADC showed only 2% aggregation under the same conditions. nih.gov The HIC profile of the DAR 8 MMAU ADC corresponded to that of a much less hydrophobic DAR 3-4 MMAE ADC. nih.gov

These findings underscore a direct relationship between payload hydrophobicity and the physical stability of ADCs, proving that payload-driven structural destabilization and an increased tendency to self-associate contribute to aggregation. nih.gov

Table 2: Comparison of Aggregation in MMAE vs. MMAU ADCs

| ADC Construct | DAR | Storage Condition | Aggregation Level (% HMWC) | Relative Hydrophobicity (vs. MMAE ADC) | Source |

|---|---|---|---|---|---|

| Trastuzumab-MMAE | 8 | +40 °C, 2 days | >95% | N/A (Reference) | nih.gov |

| Trastuzumab-MMAU | 8 | +40 °C, 2 days | 2% | Equivalent to DAR 3-4 | nih.gov |

| Naked Trastuzumab | 0 | +40 °C, 2 days | 0% | Most Hydrophilic | nih.gov |

Plasma Stability of Linker-Payload Constructs

The efficacy and safety of an antibody-drug conjugate (ADC) are fundamentally dependent on the stability of the linker connecting the cytotoxic payload to the monoclonal antibody. nih.gov An ideal linker must remain stable in the systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, while allowing for efficient cleavage and payload release upon internalization into target cancer cells. nih.govnih.gov

Monomethyl auristatin E (MMAE) has been incorporated into numerous ADCs using various linker technologies. jst.go.jp A widely adopted strategy involves the use of protease-cleavable linkers, such as the valine-citrulline (vc) dipeptide. rsc.org This linker is designed to be stable in plasma but is susceptible to cleavage by lysosomal proteases like cathepsin B, which are abundant within target cells. rsc.org A self-immolative spacer, p-aminobenzyloxycarbonyl (PABC), is often placed between the dipeptide and the drug, ensuring the release of chemically unmodified MMAE after enzymatic cleavage. rsc.org

Research has demonstrated that the stability of these linker-payload constructs can vary significantly between species. For instance, the commonly used valine-citrulline-p-aminobenzyloxycarbonyl (VC-PABC) linker has been found to be relatively unstable in mouse plasma both in vitro and in vivo. nih.gov This instability is attributed to its sensitivity to a specific hydrolytic enzyme, carboxylesterase 1c (Ces1c), which is present in mouse plasma. nih.gov In contrast, this linker demonstrates greater stability in human plasma, where the activity of this specific enzyme is not a factor. nih.gov This highlights the critical need to consider species-specific metabolic differences when evaluating ADC stability in preclinical models. nih.gov

Other linker strategies have been developed to enhance plasma stability. For example, ADCs constructed with non-cleavable L-Cysteine (Cys)-linkers have shown excellent stability in plasma. nih.gov In a study evaluating an ADC named mil40-15, which utilizes a Cys-linker-MMAE construct, less than 0.01% of the MMAE payload was released after 168 hours of incubation in 50% plasma at 37°C. nih.gov This high degree of stability is a desirable characteristic for minimizing off-target toxicity. nih.gov The stability of various linker types is a key area of research to optimize the therapeutic window of ADCs. biochempeg.comnih.gov

| Linker Type | Species | Stability Profile | Key Findings |

|---|---|---|---|

| Valine-Citrulline-PABC (VC-PABC) | Mouse | Relatively unstable | Sensitive to cleavage by carboxylesterase 1c (Ces1c) enzyme. nih.gov |

| Valine-Citrulline-PABC (VC-PABC) | Human | Stable | Lacks the specific enzymatic sensitivity observed in mice. nih.gov |

| L-Cysteine (Cys)-linker | Not specified (in vitro plasma) | Highly stable | Less than 0.01% payload release after 168 hours in 50% plasma. nih.gov |

| Non-cleavable Amino-PEG6-based linker | Mouse, Rat | Position-dependent degradation of payload | Cleavage of the MMAD payload (a derivative of MMAE) was observed in rodent plasma, mediated by a serine-based hydrolase. nih.gov |

| Non-cleavable Amino-PEG6-based linker | Cynomolgus Monkey, Human | Stable | Payload degradation was not detected in primate or human plasma. nih.gov |

Species-Dependent Red Blood Cell Partitioning of Unconjugated Monomethyl Auristatin E

In vitro studies have conclusively shown that unconjugated MMAE exhibits strong, species-dependent RBC partitioning. tandfonline.comresearchgate.net The highest degree of partitioning is observed in mice, followed by rats and monkeys, with minimal partitioning seen in human blood. tandfonline.com For example, incubation of 2 nM of MMAE in whole blood resulted in a blood-to-plasma ratio of 11.8 in mice, 2.36 in rats, 1.57 in monkeys, and 0.976 in humans. tandfonline.comresearchgate.net A blood-to-plasma ratio greater than 1 indicates preferential sequestration into RBCs. youtube.com

The partitioning of MMAE into RBCs is also concentration-dependent, with an inverse relationship observed between the concentration of MMAE and the extent of RBC partitioning. tandfonline.comresearchgate.net Higher blood-to-plasma ratios are seen at lower, nanomolar concentrations of MMAE, and these ratios decrease as the concentration increases into the micromolar range. tandfonline.com This phenomenon suggests that the sequestration mechanism may be saturable.

These species-specific differences in RBC partitioning may partly explain the discrepancies observed in systemic MMAE levels between preclinical animal models and human clinical studies. tandfonline.comresearchgate.net The extensive sequestration of MMAE into the RBCs of rodents acts as a sink, potentially reducing the concentration of free drug in the plasma available to cause off-target toxicities. tandfonline.com The lack of significant RBC partitioning in humans implies that a larger fraction of unconjugated MMAE remains in the plasma, a factor that must be considered when translating pharmacokinetic and pharmacodynamic data from animals to humans. researchgate.net

| Species | MMAE Concentration | Mean Blood-to-Plasma Ratio (± SD) |

|---|---|---|

| Mouse | 2 nM | 11.8 ± 0.291 tandfonline.comresearchgate.net |

| 20 nM | Data not specified | |

| 200 nM | Data not specified | |

| 1000 nM (1 µM) | <1 tandfonline.com | |

| 5000 nM (5 µM) | <1 tandfonline.com | |

| Rat | 2 nM | 2.36 ± 0.0825 tandfonline.comresearchgate.net |

| General | ~4 nih.gov | |

| Cynomolgus Monkey | 2 nM | 1.57 ± 0.0250 tandfonline.comresearchgate.net |

| General | ~3 nih.gov | |

| Human | 2 nM | 0.976 ± 0.0620 tandfonline.comresearchgate.net |

| General | 1.34 to 1.65 nih.gov |

Computational and in Silico Approaches in Monomethyl Auristatin E Derivative Research

Molecular Modeling and Docking Studies of Tubulin-Payload Interactions

Molecular modeling and docking studies are fundamental to understanding how auristatin payloads, such as MMAE, exert their potent anti-mitotic effects. nih.gov These computational techniques provide atomic-level insights into the binding of these molecules to their target, tubulin, thereby inhibiting its polymerization and arresting cell division. wikipedia.org

MMAE and its analogs are known to bind at the vinca (B1221190) alkaloid site on β-tubulin. proteogenix.sciencepnas.org High-resolution structural studies, complemented by computational docking, have elucidated the precise binding mode. plos.orgplos.org Docking simulations successfully predict the experimental binding pose, showing that the MMAE molecule extends into a region that overlaps with the vinca site but also reaches further to interact with the bound guanosine (B1672433) diphosphate (B83284) (GDP) at the exchangeable site on β-tubulin. plos.orgplos.org

The interactions are characterized by a network of hydrogen bonds and hydrophobic contacts. The N-terminal portion of MMAE, with its positively charged N-methyl group, interacts with a negatively charged region of the peptide-binding site. plos.org Specific residues, such as Asp179, are involved in coordinating this interaction. plos.org The central valine and dolaisoleucine (Dil) sidechains orient the molecule within hydrophobic pockets on both the β- and α-tubulin subunits at their interface. plos.org The C-terminal end of the molecule is typically solvent-exposed, which allows for the attachment of linkers for ADC construction without significantly disrupting tubulin binding. plos.orgnih.gov Molecular dynamics (MD) simulations further refine these static models by revealing the dynamic nature of the interaction and the conformational changes in both the ligand and the protein upon binding. researchgate.netautemtherapeutics.com

Table 1: Key Molecular Interactions in MMAE-Tubulin Binding

| MMAE Subunit | Interacting Tubulin Residue/Region | Type of Interaction | Reference |

|---|---|---|---|

| N-terminal N-methyl group | Asp179 (β-tubulin T5 loop) | Electrostatic / H-bond | plos.org |

| Valine sidechain | Hydrophobic pocket (β-tubulin) | Hydrophobic | plos.org |

| Dolaisoleucine (Dil) sidechain | Hydrophobic pocket (α-tubulin) | Hydrophobic | plos.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Auristatin Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov In the context of auristatin analogs, QSAR studies are employed to understand how modifications to the core scaffold influence their cytotoxic potency. nih.govnih.gov These models help in predicting the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.comnih.gov

A QSAR model is built by calculating a set of molecular descriptors for each analog and then using statistical methods, like multiple linear regression (MLR), to find an equation that relates these descriptors to the observed biological activity (e.g., IC50 values). chemmethod.com Descriptors can encode various physicochemical properties, including:

Electronic properties: Atomic charges, dipole moment.

Steric properties: Molecular volume, surface area, specific conformations.

Hydrophobicity: The octanol-water partition coefficient (logP).

Topological properties: Describing molecular connectivity and shape.

For auristatin analogs, QSAR studies have revealed that hydrophobicity is a critical parameter. mdpi.com Modifications that alter the logP value can significantly impact cell permeability and, consequently, cytotoxic activity. mdpi.com For instance, research on hydrophilic MMAE derivatives showed a direct correlation between increased hydrophilicity (lower logP) and decreased cytotoxicity when tested as free drugs, likely due to reduced membrane permeability. mdpi.com Other key findings from SAR and QSAR studies indicate that modifications at the N-terminus and C-terminus (P1 and P5 subunits, respectively) are well-tolerated and can be used to modulate activity and physical properties. nih.govnih.gov

Table 2: QSAR Descriptors and Their Influence on Auristatin Analog Activity

| Descriptor Type | Example | Influence on Cytotoxicity | Reference |

|---|---|---|---|

| Hydrophobicity | logP | Higher logP generally correlates with higher potency of the free drug. | mdpi.com |

| Electronic | Partial atomic charges | Influences binding affinity to tubulin target. | nih.gov |

| Steric/Topological | Molecular Weight / Volume | Can affect binding site complementarity and solubility. | nih.gov |

In Silico Prediction of Chemical Reactivity and Stability

High-level quantum chemical modeling has been employed to study this conformational equilibrium. nih.govacs.org These calculations can predict the relative energies of the cis and trans isomers and the energy barrier for their interconversion. researchgate.net This knowledge is invaluable for designing new analogs where the equilibrium is shifted towards the active trans form. For example, computational studies predicted that specific halogenations in the C-terminal phenylalanine residue could significantly stabilize the trans-conformer through enhanced intramolecular interactions, effectively increasing the concentration of the active drug form. nih.govacs.org

Beyond conformational stability, computational tools can also predict metabolic stability and potential degradation pathways. mdpi.com Software can identify sites on the molecule that are most susceptible to metabolic enzymes, such as demethylation pathways. mdpi.com This predictive capability allows chemists to modify these metabolically "hot" spots to create more stable compounds, improving their pharmacokinetic profiles when used as ADC payloads.

Table 3: Predicted Effect of Halogenation on MMAF cis/trans Isomer Ratio

| Compound | Predicted cis:trans Ratio | Computational Method | Reference |

|---|---|---|---|

| Monomethyl auristatin F (MMAF) | ~50:50 (experimentally) | DLPNO-CCSD(T) | nih.govacs.org |

Ligand Design and Virtual Screening for Novel Auristatin Scaffolds

The discovery of novel and improved auristatin scaffolds is greatly facilitated by computational ligand design and virtual screening techniques. nih.gov These methods allow researchers to explore vast chemical spaces to identify new molecules with the potential to bind to tubulin, often with improved properties such as higher potency, better selectivity, or different resistance profiles. nih.govnih.gov

Virtual screening involves computationally screening large libraries of compounds against a target protein structure (structure-based screening) or comparing them to known active molecules (ligand-based screening). researchgate.netnih.gov In the context of auristatins, structure-based screening would involve docking thousands or millions of compounds into the known auristatin binding site on tubulin to predict their binding affinity. nih.gov Hits from this process are then prioritized for synthesis and biological testing. nih.gov

Ligand-based design methods, such as pharmacophore modeling, are also employed. mdpi.com A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to the target. researchgate.net This model can be generated from the structure of MMAE bound to tubulin and then used as a 3D query to search for new, structurally diverse scaffolds that match these features. nih.gov This approach is particularly useful for "scaffold hopping"—finding new core structures that retain the necessary binding interactions but may have different physicochemical or intellectual property profiles. researchgate.net Through these in silico efforts, novel analogs, including those with modifications to the central peptide subunits or the terminal side chains, have been designed and synthesized, leading to compounds with potent cytotoxic activity. nih.govnih.gov

Table 4: Computational Approaches for Novel Scaffold Discovery

| Method | Description | Application for Auristatins | Reference |

|---|---|---|---|

| Structure-Based Virtual Screening | Docking large compound libraries into the 3D structure of the tubulin binding site. | To identify novel, non-peptidic scaffolds that can inhibit tubulin polymerization. | nih.govnih.gov |

| Ligand-Based Virtual Screening | Searching for molecules that share features with known active auristatins. | To find new analogs with diverse core structures but similar binding properties. | mdpi.com |

| Pharmacophore Modeling | Creating a 3D model of essential binding features to guide searches for new molecules. | To identify key interaction points and use them to discover novel chemotypes. | nih.gov |

Future Directions and Emerging Research Avenues for Monomethyl Auristatin E Intermediate 3 Chemistry

Development of Greener and More Sustainable Synthetic Pathways for Intermediate-3

Future research into the synthesis of Intermediate-3 is focused on incorporating the principles of green chemistry to reduce waste, energy consumption, and the use of hazardous materials. Key areas of development include:

Solvent and Reagent Selection : A major goal is to reduce the reliance on large volumes of organic solvents for reactions and purification. Research is exploring the use of more environmentally benign solvents and improving purification techniques, such as direct crystallization, to replace resource-intensive chromatography. google.com

Biocatalysis : The use of enzymes to perform specific chemical transformations offers high selectivity and efficiency under mild conditions. For a complex molecule like Intermediate-3 with multiple chiral centers, enzymatic synthesis could reduce the need for protecting groups and chiral auxiliaries, thereby simplifying the synthetic route. researchgate.net

Continuous Flow Chemistry : Shifting from traditional batch manufacturing to automated continuous flow processes enhances safety, particularly when handling highly potent intermediates. researchgate.netcroucher.org.hk Flow chemistry allows for precise control over reaction parameters, leading to higher yields, improved product purity, and a significant reduction in chemical waste and energy costs. researchgate.netcroucher.org.hk

| Green Chemistry Principle | Application to Intermediate-3 Synthesis | Potential Benefit |

| Waste Prevention | Optimize reaction stoichiometry and improve yields. | Lower Process Mass Intensity (PMI), reduced disposal costs. |

| Atom Economy | Design synthetic routes that maximize the incorporation of all materials into the final product. | Less waste, more efficient use of raw materials. |

| Less Hazardous Synthesis | Replace hazardous reagents and solvents with safer alternatives. | Improved operator safety and reduced environmental impact. |

| Energy Efficiency | Utilize flow chemistry for better heat transfer; employ enzymatic reactions at ambient temperatures. | Reduced energy consumption and associated greenhouse gas emissions. |

| Catalysis | Use highly efficient catalysts (including enzymes) instead of stoichiometric reagents. | Higher reaction rates, lower waste, and increased process efficiency. |

| Process Simplification | Reduce the number of steps (e.g., protection/deprotection) through more selective chemistry. | Shorter manufacturing time, lower cost, and less waste. |

Exploration of Novel Chemical Modifications for Enhanced Payload Versatility

Monomethyl auristatin E intermediate-3 serves as an ideal scaffold for chemical modifications aimed at creating novel auristatin analogs with superior properties for ADC applications. While MMAE is highly effective, its hydrophobic nature can lead to ADC aggregation, especially at high drug-to-antibody ratios (DAR). jst.go.jpmdpi.com Therefore, a primary goal of current research is to enhance payload versatility by fine-tuning its physicochemical properties and biological activity.

Systematic studies on the structure-activity relationships (SAR) of auristatins have identified several key modification strategies:

Central Peptide Core (P2-P4) Modification : While less explored, modifying the central amino acid core of the auristatin structure offers a unique opportunity to modulate cytotoxic activity. jst.go.jp Furthermore, introducing reactive handles, such as azide (B81097) groups, within the central core could provide alternative sites for linker attachment, leading to ADCs with novel architectures and release mechanisms. jst.go.jp

Development of Dual-Drug Payloads : An emerging strategy involves creating ADCs that can deliver two distinct payloads simultaneously. drugtargetreview.com This approach, which aims to overcome drug resistance and enhance therapeutic activity, could involve linking two different auristatin analogs (e.g., MMAE and MMAF) to a single linker backbone, a process that could originate from a common intermediate. drugtargetreview.com

| Modification Site on Auristatin Core | Type of Modification | Desired Outcome |

| C-Terminus (P5) | Introduction of hydrophilic amino acids or sugars. | Increased payload solubility, enabling higher DAR without aggregation. jst.go.jpmdpi.com |

| N-Terminus (P1) | Substitution with various natural or unnatural amino acids. | Modulated potency and altered structure-activity relationship. nih.gov |

| Central Core (P2-P4) | Incorporation of heteroatoms or reactive handles (e.g., azides). | Creation of novel analogs and alternative linker attachment points. jst.go.jp |

| Entire Scaffold | Combination of modifications at multiple sites. | Fine-tuning of hydrophilicity, potency, and linker compatibility. |

| Combined Payloads | Linking two different auristatin derivatives (e.g., MMAE and MMAF). | Dual-drug ADCs to combat resistance and increase efficacy. drugtargetreview.com |

Advanced Linker-Payload Combinatorial Libraries Leveraging Intermediate-3

The success of an ADC is highly dependent on the synergistic interplay between the antibody, the linker, and the payload. Identifying the optimal combination for a specific cancer target requires extensive screening. Combinatorial chemistry offers a powerful approach to rapidly generate large libraries of diverse linker-payload constructs for high-throughput evaluation. abzena.comchemexpress.com this compound is an ideal starting point for building such libraries, providing a constant core structure to which a wide variety of linkers and terminal groups can be attached.

The creation of these combinatorial libraries involves the systematic variation of key components:

Linker Diversity : Libraries can include both cleavable and non-cleavable linkers. Cleavable linkers are designed to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell (e.g., cleavage by cathepsin B or β-glucuronidase). researchgate.net Variations can include the cleavable motif, length, and hydrophilicity.

Payload Modification : The payload portion of the library can be diversified using the chemical modification strategies discussed previously, creating analogs with different potencies and solubilities.

Conjugation Chemistry : The linker-payload constructs are designed with specific reactive moieties that allow for conjugation to the antibody, enabling the exploration of different attachment chemistries. abzena.com

By synthesizing a matrix of these variations, researchers can efficiently screen for ADC candidates with the best therapeutic index—maximizing cancer cell-killing ability while minimizing systemic toxicity. njbio.com

| Library Component | Variable Element | Example Variations | Purpose |

| Payload Core | Constant | This compound | Provides a consistent cytotoxic mechanism for comparison. |

| Payload Modification | C-Terminus (P5) | Phenylalanine (MMAF-like), Hydrophilic amino acid | Modulate hydrophobicity and cell permeability. jst.go.jpnih.gov |

| Linker Type | Release Mechanism | Cleavable (Val-Cit), Non-Cleavable (MCC) | Control payload release and stability in circulation. |

| Cleavable Trigger | Enzyme Substrate | Val-Cit (Cathepsin B), Glucuronide (β-glucuronidase) | Target different enzymatic conditions in tumor cells. researchgate.net |

| Conjugation Handle | Reactive Group | Maleimide (B117702), Azide | Enable different site-specific or stochastic conjugation methods. |

Integration of Intermediate-3 Synthesis with Automated Chemical Platforms

The synthesis of complex peptide-based molecules like Intermediate-3 is labor-intensive and requires stringent control over reaction conditions. Automated chemical platforms are revolutionizing this process by offering unprecedented speed, precision, and reproducibility. researchgate.netcroucher.org.hk Integrating the synthesis of Intermediate-3 and its derivatives with these platforms is a key area of future development.

Key technologies driving this integration include:

Automated Flow Chemistry : As mentioned for green synthesis, automated flow reactors are particularly well-suited for the multi-step production of complex molecules. syrris.com These systems can perform sequential reactions, purifications, and analyses in a continuous, uninterrupted process. researchgate.net This not only accelerates synthesis but also allows for rapid reaction optimization through automated parameter variation. soci.org

Automated Solid-Phase Peptide Synthesis (SPPS) : The peptide backbone of auristatins can be assembled efficiently using automated SPPS instruments. Recent advances in fast-flow technology have enabled the synthesis of long peptide chains in a matter of hours with high fidelity, a process that would traditionally take days or weeks. amidetech.com